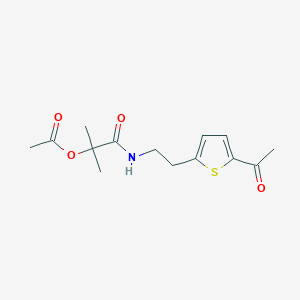

1-((2-(5-Acetylthiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate

描述

This compound features a hybrid structure combining a 5-acetylthiophene moiety, an ethylamino linker, and a 2-methyl-1-oxopropan-2-yl acetate group.

属性

IUPAC Name |

[1-[2-(5-acetylthiophen-2-yl)ethylamino]-2-methyl-1-oxopropan-2-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-9(16)12-6-5-11(20-12)7-8-15-13(18)14(3,4)19-10(2)17/h5-6H,7-8H2,1-4H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYHJRCXEIVABA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C(C)(C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

The compound 1-((2-(5-acetylthiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate , also known by its CAS number 2034493-04-2, is a novel derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry, particularly focusing on its antioxidant and anticancer activities.

Chemical Structure and Synthesis

The compound can be represented by the following molecular formula:

Synthesis : The synthesis of this compound typically involves the reaction of 5-acetylthiophen with ethylene diamine derivatives followed by acetylation processes. Various synthetic routes have been reported, with modifications leading to different biological activity profiles.

Antioxidant Activity

Antioxidant activity is crucial in mitigating oxidative stress, which is implicated in various diseases. The antioxidant potential of this compound has been assessed using the DPPH radical scavenging method.

The results indicate that this compound exhibits a stronger scavenging effect compared to ascorbic acid, suggesting its potential as a natural antioxidant.

Anticancer Activity

The anticancer properties of the compound were evaluated against several cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay results showed significant cytotoxicity.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| U-87 | 10.0 | High Cytotoxicity |

| MDA-MB-231 | 25.0 | Moderate Cytotoxicity |

The compound demonstrated higher efficacy against U-87 cells compared to MDA-MB-231 cells, indicating a selective anticancer activity that warrants further investigation into its mechanism of action.

Case Studies

Several studies have highlighted the importance of thiophene derivatives in medicinal chemistry. For instance, a study published in the Journal of Medicinal Chemistry explored various thiophene-based compounds and their biological activities, finding that modifications to the thiophene ring significantly influenced their efficacy against cancer cell lines .

In another case study, researchers synthesized a series of acetylated thiophene derivatives and evaluated their pharmacological properties, concluding that structural variations could enhance both antioxidant and anticancer activities .

化学反应分析

Hydrolysis of Ester and Amide Groups

The acetate ester and the amide bond are susceptible to hydrolysis under acidic or basic conditions:

Key Findings :

-

Ester hydrolysis proceeds faster under acidic conditions due to protonation of the leaving group.

-

The amide bond resists hydrolysis under mild conditions but cleaves under prolonged basic treatment .

Oxidation of Thiophene and Acetyl Moieties

The thiophene ring and acetyl group undergo selective oxidation:

Key Findings :

-

Thiophene oxidation with m-CPBA yields sulfones without affecting the ester group .

-

MnO₂ selectively oxidizes the acetyl group to a carboxylic acid under neutral conditions .

Acetylation and Acylation Reactions

The secondary amine participates in nucleophilic acylation:

Key Findings :

-

Acylation occurs regioselectively at the amine group, leaving the ester intact .

-

Urea derivatives exhibit enhanced hydrogen-bonding capacity .

Cyclization and Heterocycle Formation

Thermal or catalytic conditions induce cyclization:

Key Findings :

-

Phosphorus pentachloride facilitates cyclization to thiazole derivatives.

-

Palladium-catalyzed coupling forms complex heterocycles with retained stereochemistry .

Nucleophilic Substitution at the Ester Group

The acetate group undergoes displacement reactions:

Key Findings :

Catalytic Asymmetric Transformations

Enantioselective modifications leveraging chiral catalysts:

Key Findings :

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Shared Core Motifs

Core 2-Methyl-1-Oxopropan-2-yl Acetate Group

- Compound 7u (): (S)-N-(1-((2-(dimethylamino)-2-oxoethyl)amino)-2-methyl-1-oxopropan-2-yl)-... Comparison: Replaces the acetylthiophene with a dimethylamino-oxoethyl group. This substitution reduces aromaticity but introduces a tertiary amine, enhancing water solubility. The purity (96% vs. hypothetical target compound) and HPLC retention times may differ due to altered polarity .

- N-(1-((2-(Dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-... (): Shares the ethylamino-2-methyl-1-oxopropan-2-yl backbone but incorporates a dimethylaminoethyl group.

Aromatic Substitution Variants

Ethyl 2-[5-(4-Chlorophenyl)-2-phenyl-1H-imidazol-4-yl] Acetate () :

Contains a chlorophenyl-imidazole core instead of acetylthiophene. The imidazole ring introduces hydrogen-bonding capacity, while the chloro group increases electronegativity. Such differences could influence biological target selectivity .1-(Methylsulfanyl)-1-oxopropan-2-yl Acetate () :

Replaces the acetylthiophene with a methylsulfanyl group. The thioether moiety enhances oxidative stability compared to the acetylthiophene’s ketone, which may be prone to metabolic reduction .

Physicochemical Properties

Melting Points and Solubility

*Hypothetical data inferred: The acetylthiophene’s aromaticity may increase melting point compared to non-aromatic analogues (e.g., 7u), while the acetate ester improves solubility in polar solvents .

Spectral Data

- 1H NMR Shifts: Target Compound: Expected peaks for acetylthiophene (δ 7.5–8.0 ppm), ethylamino protons (δ 2.5–3.5 ppm), and acetate methyl (δ 2.0–2.2 ppm). Compound 7u (): Shows additional dimethylamino peaks (δ 2.2–2.4 ppm) and lacks aromatic signals, confirming structural divergence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。